molecular formula C11H17BrClN B3059637 N-(3-Bromobenzyl)-2-butanamine hydrochloride CAS No. 1049678-18-3

N-(3-Bromobenzyl)-2-butanamine hydrochloride

Cat. No. B3059637
CAS RN: 1049678-18-3
M. Wt: 278.61 g/mol
InChI Key: LJICSCOZMFDNLV-UHFFFAOYSA-N
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Description

“N-(3-Bromobenzyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 90389-56-3 . It has a molecular weight of 278.62 and its IUPAC name is N-(3-bromobenzyl)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H . This indicates the presence of a bromobenzyl group attached to a butanamine molecule, with an additional hydrochloride group.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 278.62 . The InChI code is 1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H , which provides information about its molecular structure.

Scientific Research Applications

Synthesis and Organic Chemistry

N-(3-Bromobenzyl)-2-butanamine hydrochloride is an important intermediate in organic synthesis, used in various chemical, pesticide, and medicinal fields. A study demonstrated its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting a process with low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).

Antifungal Applications

A related compound, Butenafine hydrochloride (a benzylamine derivative), exhibits significant antifungal properties. It has been shown to be highly effective against dermatophytosis in guinea pigs, surpassing the efficacy of other reference drugs (T. Arika et al., 1990).

Analytical Chemistry

In analytical chemistry, this compound derivatives have been studied for their ultraviolet absorption and chromatographic properties. These studies are essential for identifying and characterizing similar compounds in various contexts, including drug analysis (C. Clark et al., 1995).

Neuroprotective Effects

Certain derivatives of this compound, such as LY042826 and LY393615, have shown neuroprotective effects in animal models of cerebral ischemia. These studies suggest potential therapeutic applications for ischemic brain injury (C. Hicks et al., 2000).

Environmental Chemistry

The compound's derivatives have also been investigated in environmental chemistry. For example, the degradation products of benzophenone-3 in chlorinated seawater swimming pools were studied, revealing the formation of brominated disinfection byproducts, which are more toxic than chlorinated ones (Tarek Manasfi et al., 2015).

Catalysis and Synthesis

The compound plays a role in catalytic processes, such as in the synthesis of isobenzofuran-1(3H)-ones using a [Cu]-catalyzed domino one-pot strategy. This approach is notable for its environmental friendliness, utilizing water as the sole solvent (L. Mahendar & G. Satyanarayana, 2015).

Safety and Hazards

The safety data sheet for a similar compound, benzyl bromide, indicates that it is a flammable liquid, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “N-(3-Bromobenzyl)-2-butanamine hydrochloride” with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJICSCOZMFDNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049678-18-3
Record name Benzenemethanamine, 3-bromo-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049678-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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